1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

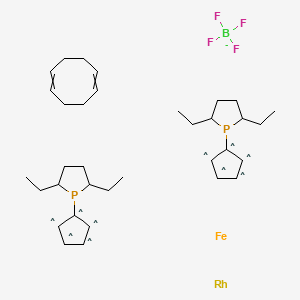

1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 162412-90-0) is a chiral rhodium(I) complex featuring a ferrocene backbone with two (2R,5R)-diethylphospholano ligands and a 1,5-cyclooctadiene (COD) co-ligand. Its molecular formula is C34H52BF4FeP2Rh (FW: 768.28 g/mol), and it exists as an orange-red air-sensitive solid . This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions, due to the stereoelectronic properties imparted by its ligands. It is stored under inert conditions (2–8°C) and has a purity of ≥95% .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) typically involves the following steps:

Preparation of the Ligand: The diethylphospholano groups are synthesized through a series of reactions starting from commercially available phosphine precursors. The stereochemistry is controlled using chiral auxiliaries or catalysts.

Formation of the Ferrocene Derivative: The diethylphospholano groups are then attached to the ferrocene backbone through a substitution reaction, often using a base to deprotonate the phosphine and facilitate the nucleophilic attack on the ferrocene.

Coordination to Rhodium: The ferrocene derivative is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, in the presence of cyclooctadiene. This step typically requires a solvent like dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The key considerations include:

Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

Purification: Using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Safety: Managing the handling of organometallic reagents and solvents to ensure safe production processes.

化学反応の分析

Types of Reactions

1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) undergoes several types of reactions, including:

Hydrogenation: This compound is widely used as a catalyst in the hydrogenation of alkenes and alkynes, converting them to alkanes.

Oxidative Addition: The rhodium center can undergo oxidative addition with various substrates, forming new Rh-C or Rh-H bonds.

Substitution: Ligands on the rhodium center can be substituted with other ligands, allowing for the tuning of the catalyst’s properties.

Common Reagents and Conditions

Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C and 100°C.

Oxidative Addition: Often involves reagents like alkyl halides or aryl halides, with the reaction conducted in polar solvents such as acetonitrile or dimethylformamide.

Substitution: Ligand exchange reactions are usually performed in non-coordinating solvents like dichloromethane or toluene.

Major Products

Hydrogenation: The major products are saturated hydrocarbons.

Oxidative Addition: Products include rhodium complexes with new Rh-C or Rh-H bonds.

Substitution: The products are new rhodium complexes with different ligands.

科学的研究の応用

1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce enantiomerically pure products.

Biology: Investigated for its potential in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Explored for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

作用機序

The mechanism by which 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) exerts its catalytic effects involves several key steps:

Coordination: The substrate coordinates to the rhodium center, facilitated by the cyclooctadiene ligand.

Activation: The rhodium center activates the substrate through oxidative addition or other mechanisms, making it more reactive.

Catalysis: The activated substrate undergoes the desired transformation, such as hydrogenation, with the rhodium center facilitating the reaction.

Product Release: The product is released from the rhodium center, regenerating the catalyst for another cycle.

類似化合物との比較

Comparison with Structurally Similar Compounds

Variation in Phospholano Ligand Substituents

Dimethylphospholano Analogue

- Compound: 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(COD)rhodium(I) (CAS: 854275-87-9).

- Key Differences: Methyl groups replace ethyl groups on the phospholano ligands.

- Molecular Formula : C30H34FeP2Rh (FW: 615.29 g/mol) .

Di-i-propylphospholano Analogue

- Compound: 1,1’-Bis((2R,5R)-2,5-di-i-propylphospholano)ferrocene(COD)rhodium(I) tetrafluoroborate (CAS: 849950-54-5).

- Key Differences : Bulkier isopropyl groups increase steric bulk.

- Molecular Formula : C34H52Cl2FeP2Rh (FW: ~768.28 g/mol as tetrafluoroborate) .

- Impact : Enhanced steric effects may improve selectivity for bulky substrates but could reduce reaction rates due to slower substrate access to the metal center.

Backbone Variation: Ferrocene vs. Benzene

Benzene-Backbone Analogue

- Compound: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)rhodium(I) tetrafluoroborate (CAS: 213343-64-7).

- Key Differences : Ferrocene replaced with a benzene ring; ligands are (S,S)-configured.

- Molecular Formula : C30H48BF4P2Rh (FW: 660.37 g/mol) .

Counterion and Stability

- Tetrafluoroborate vs. Triflate: The target compound uses BF4⁻ as a counterion, enhancing solubility in polar aprotic solvents . Analogues like 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(COD)rhodium(I) triflate (CAS: N/A) employ trifluoromethanesulfonate (OTf⁻), which may improve stability in acidic conditions .

Catalytic Performance

- Enantioselectivity: Diethylphospholano ligands (target compound) balance steric bulk and flexibility, often outperforming dimethyl analogues in asymmetric hydrogenation of α,β-unsaturated carbonyls .

- Reaction Scope : Benzene-backbone complexes (e.g., CAS 228121-39-9) show efficacy in hydroformylation but may lack the tunability of ferrocene-based systems .

生物活性

1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is a complex organometallic compound that has garnered attention in the field of bio-organometallic chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a ferrocene core, which is known for its stability and unique redox properties. The phosphine ligands contribute to its catalytic properties and biological interactions. The general structure can be represented as follows:

where COD represents cyclooctadiene and PPh2 represents the phosphine ligands.

Biological Activity Overview

Research indicates that ferrocene derivatives exhibit various biological activities including anticancer, antibacterial, and antifungal properties. The biological activity of 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is primarily attributed to its ability to generate reactive oxygen species (ROS), particularly hydroxyl radicals through Fenton-like reactions .

- Reactive Oxygen Species Generation : The compound can catalyze the formation of ROS which are implicated in inducing apoptosis in cancer cells. The generation of ROS leads to oxidative stress, ultimately resulting in cellular damage and death.

- Electrochemical Properties : The redox activity of the ferrocene moiety allows for electron transfer processes that can modify cellular signaling pathways .

Case Studies

Recent studies have explored the efficacy of rhodium complexes in cancer treatment:

- Anticancer Activity : In vitro studies have shown that rhodium complexes with ferrocene derivatives can significantly inhibit the growth of various cancer cell lines. For instance, one study reported IC50 values as low as 0.089 mM against MDA-MB-231 breast cancer cells for related compounds .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with these compounds increased the proportion of apoptotic cells in colorectal cancer cell lines (DLD-1 and HT-29), suggesting a mechanism involving apoptosis rather than necrosis .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of various ferrocene derivatives including 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I):

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I)?

- Answer : Synthesis typically involves transmetallation from silver(I)-NHC intermediates (as seen in analogous Rh–NHC complexes) . Characterization requires multinuclear NMR (¹H, ³¹P) to confirm ligand coordination and Rh center geometry. X-ray crystallography is critical for verifying stereochemistry of the phospholano ligands and cyclooctadiene (COD) coordination . Purity (>95%) is validated via elemental analysis and mass spectrometry (ESI+) .

Q. How should this rhodium complex be stored and handled to maintain stability?

- Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or ligand dissociation . Handling requires Schlenk-line techniques or gloveboxes to avoid moisture/oxygen exposure. Use NIOSH-approved respirators and nitrile gloves during manipulation due to H315/H319 hazards (skin/eye irritation) .

Q. What catalytic applications are reported for similar Rh-phospholano complexes?

- Answer : Rhodium complexes with chiral phospholano ligands are widely used in asymmetric hydrogenation and hydro-silylation. For example, (S,S)-Et-DUPHOS-Rh achieves >99% enantiomeric excess (ee) in ketone hydrogenation . Cyclooctadiene ligands enhance stability during catalysis .

Advanced Research Questions

Q. How do ligand stereochemistry and substituents (e.g., diethyl vs. dimethyl) impact catalytic enantioselectivity?

- Answer : The 2R,5R-diethylphospholano configuration induces steric bulk, improving substrate discrimination in asymmetric catalysis. For instance, replacing dimethyl with diethyl groups in analogous complexes increases ee by 10–15% due to enhanced chiral pocket rigidity . Comparative studies using ³¹P NMR reveal ligand-Rh binding dynamics affecting transition-state geometry .

Q. What experimental strategies resolve contradictions in catalytic performance under varying conditions?

- Answer : Contradictions (e.g., inconsistent turnover numbers) often arise from trace oxygen/moisture or ligand decomposition. Use kinetic profiling (e.g., in situ IR or UV-Vis) to monitor active species. For example, COD ligand loss in hydro-silylation correlates with Rh aggregation, detectable via TEM . Control experiments under strict inert conditions are critical .

Q. How can mechanistic studies differentiate between inner-sphere vs. outer-sphere pathways in hydrogenation?

- Answer : Isotopic labeling (D₂ vs. H₂) and kinetic isotope effects (KIE) reveal H₂ activation mechanisms. Inner-sphere pathways (Rh-H intermediates) show KIE > 2.0, while outer-sphere pathways (via ligand-assisted H transfer) exhibit KIE ~1.5 . DFT calculations on analogous Rh-phospholano complexes support inner-sphere dominance .

Q. Methodological Challenges and Solutions

Q. What analytical techniques quantify ligand dissociation during catalysis?

- Answer : Use ³¹P NMR to track free phospholano ligands in reaction mixtures. For example, ligand dissociation >5% correlates with reduced catalytic activity. Complement with ICP-MS to measure Rh leaching .

Q. How to optimize reaction scalability without compromising enantioselectivity?

特性

InChI |

InChI=1S/2C13H20P.C8H12.BF4.Fe.Rh/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXMZKTSPIAND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52BF4FeP2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。